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Compound of Interest

Compound Name: Palbociclib Impurity 10

CAS No.: 2206135-30-8

Cat. No.: B8820363
. J
Introduction

Palbociclib, marketed as Ibrance®, is a highly selective inhibitor of cyclin-dependent kinases 4
and 6 (CDK4/6) and a cornerstone in the treatment of hormone receptor-positive (HR+), human
epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1]
[2] The manufacturing process and storage of any active pharmaceutical ingredient (API) can
lead to the formation of impurities, which must be rigorously identified and controlled to ensure
the safety and efficacy of the final drug product.[3] Regulatory bodies such as the U.S. Food
and Drug Administration (FDA) and the European Medicines Agency (EMA) have strict
guidelines for the reporting, identification, and qualification of impurities.

This application note provides a detailed protocol and data analysis workflow for the structural
confirmation of a known process-related impurity, Palbociclib Impurity 10. The structure of
this impurity has been identified as a dimeric species: di-tert-butyl 4,4'-(((8-cyclopentyl-5-
methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-
diyl))bis(piperazine-1-carboxylate), with CAS number 2206135-30-8.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for

the definitive structural elucidation of organic molecules, including pharmaceutical impurities.[3]
Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it
is possible to unambiguously determine the chemical structure and connectivity of atoms within
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a molecule. This note will guide researchers and drug development professionals through the
necessary steps for sample preparation, data acquisition, and spectral interpretation to confirm
the identity of Palbociclib Impurity 10.

Methodology: A Logic-Driven Approach

The structural confirmation of Palbociclib Impurity 10 relies on a comparative analysis of its
NMR spectra with that of the parent Palbociclib molecule. The key differences in their
structures are expected to manifest in predictable changes in the NMR data.

Experimental Workflow

The overall workflow for the structural confirmation is depicted in the following diagram:
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Caption: Workflow for NMR-based structural confirmation.

Protocol 1: Sample Preparation

o Sample Weighing: Accurately weigh approximately 5-10 mg of Palbociclib and Palbociclib
Impurity 10 reference standards into separate, clean, and dry 5 mm NMR tubes.
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e Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) to
each NMR tube. DMSO-d6 is chosen for its excellent solvating power for a wide range of
organic molecules.

» Dissolution: Gently vortex each tube to ensure complete dissolution of the sample. If
necessary, sonicate for a few minutes. A clear, homogeneous solution is crucial for acquiring
high-quality NMR spectra.

e Finalization: Cap the NMR tubes securely and label them appropriately.

Protocol 2: NMR Data Acquisition

 Instrumentation: A 500 MHz (or higher field) NMR spectrometer equipped with a cryoprobe is
recommended for optimal sensitivity and resolution.

e 1D Spectra:

o H NMR: Acquire a proton NMR spectrum for each sample. Key parameters include a 30-
degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to
achieve a good signal-to-noise ratio.

o 13C NMR: Acquire a carbon-13 NMR spectrum for each sample using proton decoupling.

o DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment
should be run to differentiate between CH, CHz2, and CHs signals.

e 2D Spectra:

o COSY (Correlation Spectroscopy): This experiment reveals proton-proton (*H-1H)
couplings, typically through two or three bonds.[4]

o HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly
bonded proton-carbon (*H-13C) pairs.[5]

o HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations
between protons and carbons over two to three bonds, providing crucial information about
the connectivity of the molecular fragments.[5]
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Data Analysis and Interpretation

Disclaimer: The following NMR data is illustrative and based on the known structures of
Palbociclib and Impurity 10 to demonstrate the principles of spectral analysis. Actual chemical
shifts may vary based on experimental conditions.

Palbociclib: Reference Spectra Analysis

The structure of Palbociclib is presented below with provisional numbering for NMR assignment

discussion.

Table 1: lllustrative *H and 3C NMR Data for Palbociclib in DMSO-d6
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. 'H Chemical Shift (ppm), . .
Position Lo 13C Chemical Shift (ppm)
Multiplicity, J (Hz)

1 - 197.0
2 2.55,s 31.5
3 - 160.5
4a - 115.0
5 8.90, s 155.0
6 - 158.2
7 245, s 15.0
8 - 108.0
%9a - 159.0
10 5.90, m 55.0
11, 15 2.10, m 32.0
12,14 1.80, m 26.0
13 1.65 m 26.0
16-NH 9.50, s

2' 8.30,d,2.5 154.5
3 7.90, dd, 9.0, 2.5 142.0
5' 8.10,d, 9.0 106.0
6' - 148.0
2", 6" 3.10,1,5.0 48.0
3", 5" 2.90,1,5.0 45.0
4"-NH 3.50, brs

Palbociclib Impurity 10: Structural Elucidation
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The dimeric structure of Impurity 10 presents a more complex, yet interpretable, NMR
spectrum. Key expected differences from the Palbociclib spectrum include:

o Absence of Acetyl Group Signals: The signals corresponding to the acetyl group (protons at
~2.55 ppm and carbons at ~197.0 and ~31.5 ppm) in Palbociclib will be absent.

e Appearance of a Second Pyridyl-Piperazine Moiety: New sets of aromatic and piperazine
signals will appear, corresponding to the second substituted pyridine ring.

e Changes in the Pyrido[2,3-d]pyrimidin-7-one Core: The chemical shifts of the protons and
carbons in the core structure, particularly around the point of substitution at position 6, will be
altered.

Table 2: Expected lllustrative *H and 13C NMR Data for Palbociclib Impurity 10 in DMSO-d6
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. 'H Chemical Shift (ppm), . .
Position Lo 13C Chemical Shift (ppm)
Multiplicity

Core Structure

5-H 8.85, s 154.8
7-CHs 2.40, s 14.8
10-CH (Cyclopentyl) 5.85m 54.5
Cyclopentyl CH:z 1.60-2.15, m 25.8,31.8

First Pyridyl-Piperazine

2'-H 8.25,d 154.2
3-H 7.85, dd 141.5
5'-H 8.05,d 106.2
2", 6"-H (Boc-Pip) 3.55,t 47.5
3", 5"-H (Boc-Pip) 3.15, 43.0
Boc C(CHs)s 1.45,s 28.5
Boc C=0 - 154.0

Second Pyridyl-Piperazine

2"-H 8.40,d 155.0
3"-H 8.00, dd 143.0
5"-H 8.20,d 107.0
2", 6""-H (Boc-Pip) 3.60, t 47.8
3" 5""-H (Boc-Pip) 3.20, t 435
Boc C(CHs)s 1.46, s 28.5
Boc C=0 - 154.1

2D NMR Analysis for Connectivity Confirmation

© 2026 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8820363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The proposed structure of Impurity 10 can be definitively confirmed by analyzing the
correlations in the 2D NMR spectra.

Pyrido[2,3-d]pyrimidin-7-one Core

NH at C6

4JCH (possible)
Second Pyridyl Ring

Click to download full resolution via product page
Caption: Key expected HMBC correlations for Impurity 10.

o COSY: Will confirm the coupling between adjacent protons on the cyclopentyl and pyridine
rings.

o HSQC: Will map each proton to its directly attached carbon, confirming the assignments in
Table 2.

o HMBC: This is the most critical experiment for confirming the overall structure. Key expected
long-range correlations include:

o A correlation between the NH proton at position 6 of the core and C2' of the second
pyridine ring, confirming the linkage.

o Correlations from the protons on the second pyridine ring to the carbons of the attached
Boc-piperazine group.
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o Correlations from the Boc-methyl protons to the Boc-carbonyl carbon and the quaternary
carbon of the tert-butyl group.

Conclusion

The comprehensive analysis of 1D and 2D NMR data provides an unambiguous method for the
structural confirmation of Palbociclib Impurity 10. By comparing the spectra of the impurity
with that of the parent drug, Palbociclib, and by meticulously analyzing the through-bond
correlations provided by COSY, HSQC, and HMBC experiments, the dimeric structure can be
definitively established. This detailed analytical approach is essential for meeting the stringent
regulatory requirements for impurity characterization in the pharmaceutical industry, ensuring
the quality and safety of Palbociclib drug products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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